(5Z)-2-(morpholin-4-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a heterocyclic compound that features a thiazole ring fused with a morpholine and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
- 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-THIONE
- 2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-IMINE
Uniqueness
2-MORPHOLINO-5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is unique due to its specific combination of a thiazole ring with morpholine and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H13N3O2S/c17-12-11(9-10-3-1-2-4-14-10)19-13(15-12)16-5-7-18-8-6-16/h1-4,9H,5-8H2/b11-9- |
InChI Key |
MOWXMSRULFQRBQ-LUAWRHEFSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=N3)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=N3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.